

An In-depth Technical Guide to the Thermochemical Properties of 6-Hydroxydecanoic Acid

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Compound of Interest

Compound Name: Decanoic acid, 6-hydroxy-

Cat. No.: B15124926

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 6-hydroxydecanoic acid. Due to a notable lack of experimentally determined thermochemical data for this specific isomer, this document also presents data for closely related isomers and the parent compound, n-decanoic acid, to offer a comparative context. Furthermore, this guide outlines the general experimental and computational methodologies employed for the determination of thermochemical properties of fatty acids. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of hydroxy fatty acids.

Introduction

6-hydroxydecanoic acid is a medium-chain hydroxy fatty acid characterized by a ten-carbon chain with a hydroxyl group at the sixth carbon.^{[1][2]} As a member of the hydroxy fatty acid family, it holds potential interest in various fields, including the synthesis of surfactants, emulsifiers, biodegradable materials, and pharmaceuticals.^[1] A thorough understanding of its thermochemical properties is crucial for process design, formulation development, and predicting its behavior in biological systems.

Important Note on Data Availability: As of the date of this publication, there is a significant scarcity of experimentally determined thermochemical data—such as enthalpy of formation, heat capacity, and entropy—specifically for 6-hydroxydecanoic acid in publicly accessible literature and databases. Therefore, this guide emphasizes data from closely related isomers and the parent fatty acid to provide the best available estimations and comparative data.

Physicochemical and Thermochemical Data

This section summarizes the available quantitative data for 6-hydroxydecanoic acid and related compounds. The data is presented in structured tables to facilitate comparison.

General Properties of 6-Hydroxydecanoic Acid

While specific experimental thermochemical data is lacking, some general and computed properties have been reported.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O ₃	[1][3]
Molecular Weight	188.26 g/mol	[1][3]
Description	Colorless to pale yellow liquid at room temperature	[1]
Solubility	Soluble in organic solvents, limited solubility in water	[1][2]

Comparative Properties of Hydroxydecanoic Acid Isomers

To provide context, the following table compares the available physical and computed properties of various isomers of hydroxydecanoic acid.

Property	2-Hydroxydecanoic Acid	6-Hydroxydecanoic Acid	10-Hydroxydecanoic Acid
CAS Number	5393-81-7[4]	16899-10-8[3]	1679-53-4[5][6]
Molecular Weight	188.2640 g/mol [4]	188.27 g/mol [3]	188.2640 g/mol [5][6]
Boiling Point	318.9 °C at 760 mmHg[7]	Not Available	330-331 °C at 760 mmHg (est.)[8]
Density	1.011 g/cm ³ [7]	Not Available	Not Available
Flash Point	160.9 °C[7]	Not Available	168.1 °C (est.)[8]
Computed XLogP3	3.1[9]	Not Available	2.5[10]

Thermochemical Data of n-Decanoic Acid and 10-Hydroxydecanoic Acid

The NIST WebBook provides experimental thermochemical data for n-decanoic acid (the parent molecule) and some data for 10-hydroxydecanoic acid. These values serve as the most relevant available approximations for the thermochemical properties of 6-hydroxydecanoic acid.

Property	n-Decanoic Acid	10-Hydroxydecanoic Acid
Standard Enthalpy of Formation (Liquid, $\Delta_f H^\circ_{\text{liquid}}$)	-713.7 \pm 0.9 kJ/mol[11]	Not Available
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-624.2 \pm 5.1 kJ/mol (Computed)[11]	Not Available
Standard Enthalpy of Combustion (Liquid, $\Delta_c H^\circ_{\text{liquid}}$)	-6135.8 \pm 0.8 kJ/mol[11]	Not Available
Enthalpy of Reaction ($\Delta_r H^\circ$)	Not Applicable	12.1 \pm 0.67 kJ/mol (for lactonization)[12]
Constant Pressure Heat Capacity (Solid, $C_{p,\text{solid}}$)	352.3 J/mol·K @ 304.7 K[11]	Not Available

Experimental and Computational Protocols

Detailed experimental protocols for determining the thermochemical properties of 6-hydroxydecanoic acid are not available due to the lack of published research. However, this section outlines the general methodologies that are widely used for fatty acids and other organic compounds.

Experimental Determination of Thermochemical Properties

3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is often determined experimentally from its enthalpy of combustion ($\Delta_c H^\circ$).^[13]

- Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
- Procedure Outline:
 - A pellet of the sample is placed in the bomb, which is then sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known quantity of water in an insulated container (calorimeter).
 - The sample is ignited electrically.
 - The temperature of the water is monitored until it reaches a maximum.
 - The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
 - The standard enthalpy of formation is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).^{[14][15]}

3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.^[16]

- Principle: The instrument measures the difference in heat flow between the sample and a reference material as a function of temperature.
- Procedure for Heat Capacity:
 - A baseline is established with empty sample and reference pans.
 - A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.
 - The sample is run.
 - The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, standard, and baseline at a given temperature.^[17]
- Procedure for Enthalpy of Fusion:
 - The sample is heated through its melting transition.
 - The instrument records an endothermic peak.
 - The area of this peak is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H$).^[16]

Computational Prediction of Thermochemical Properties

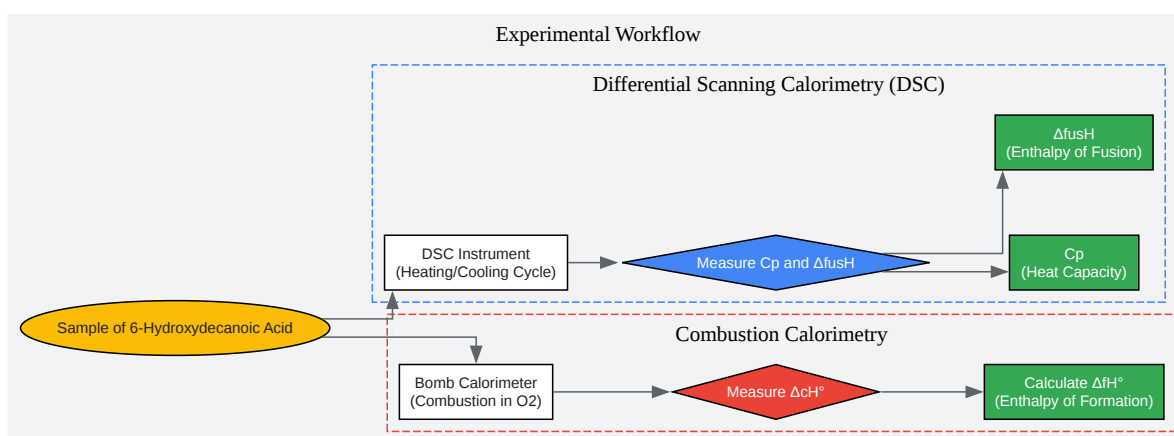
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermochemical properties.

- Ab Initio and Density Functional Theory (DFT) Methods: These quantum mechanical methods can be used to calculate the total electronic energy, zero-point vibrational energy, and thermal corrections for a molecule.^[18] The enthalpy of formation can then be derived using atomization or isodesmic reaction schemes.^[19]

- Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate the chemical structure of molecules with their physical and thermochemical properties.[20] These models can predict properties like boiling points and melting points for new or uncharacterized fatty acids based on data from known compounds.[20]

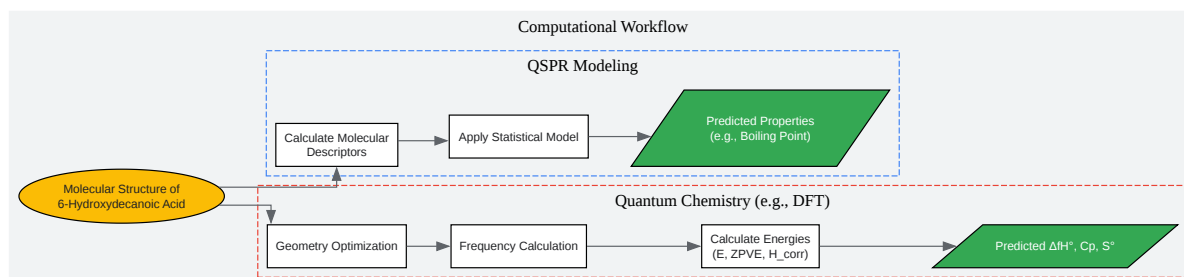
Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental and computational determination of thermochemical properties.



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A generalized experimental workflow for determining thermochemical properties.



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A generalized computational workflow for predicting thermochemical properties.

Biological Context and Signaling Pathways

A comprehensive search of scientific literature and databases did not reveal any specific signaling pathways or well-defined biological roles directly attributed to 6-hydroxydecanoic acid. Hydroxy fatty acids, as a class, are known to be involved in various biological processes, but the specific functions of the 6-hydroxy isomer of decanoic acid remain an area for future research.

Conclusion and Future Outlook

This technical guide has consolidated the currently available information on the thermochemical and physical properties of 6-hydroxydecanoic acid. The primary conclusion is that there is a significant data gap, with a lack of experimentally determined thermochemical parameters for this compound. To address this, comparative data for its isomers and parent compound have been provided, along with an overview of the standard experimental and computational methods used in this field.

For researchers and professionals in drug development, the provided data on related compounds can serve as a preliminary basis for estimation and modeling. However, it is strongly recommended that experimental studies be conducted to determine the precise thermochemical properties of 6-hydroxydecanoic acid to enable more accurate process design, formulation, and biological activity studies. The workflows and methodologies described herein provide a clear roadmap for such future investigations.

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